molecular formula C6H12N4 B017494 1H-1,2,4-Triazole-1-butanamine CAS No. 100468-21-1

1H-1,2,4-Triazole-1-butanamine

Cat. No. B017494
M. Wt: 140.19 g/mol
InChI Key: CTGUMQCGJDHHNJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole is a type of triazole that consists of a five-membered ring with two carbon atoms and three nitrogen atoms . It is a white solid with a molecular weight of 69.0653 . The IUPAC Standard InChI for 1H-1,2,4-Triazole is InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H, (H,3,4,5) .


Synthesis Analysis

1H-1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1H-1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1H-1,2,4-triazole-3(5)-thiol .


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole is planar . The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .


Chemical Reactions Analysis

1H-1,2,4-Triazole derivatives have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .


Physical And Chemical Properties Analysis

1H-1,2,4-Triazole is a white powder solid with a melting point of 119–121°C, a boiling point of 260°C, a density of 1.13 g/cm3, and is highly soluble in water . It is also soluble in alcohol, propanol, isopropanol, methyl acetate, and ethyl acetate .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

1H-1,2,4-Triazole and its derivatives find use in a wide variety of applications . They have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp . These results indicated that these might be potent SL biosynthesis inhibitors and provide a unique scaffold for the development of new SL biosynthesis inhibitors .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGUMQCGJDHHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402621
Record name 1H-1,2,4-Triazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-1-butanamine

CAS RN

100468-21-1
Record name 1H-1,2,4-Triazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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